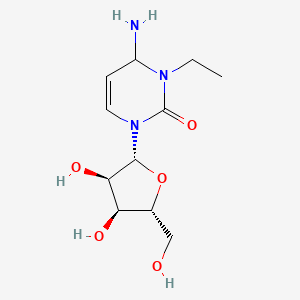

3-Ethyl-3,4-dihydrocytidine

Description

Overview of Modified Nucleosides in Chemical Biology

Nucleosides, the fundamental units of nucleic acids, are central to a vast array of cellular processes, from genetic information storage to metabolic regulation. rsc.org Beyond the canonical adenosine, guanosine, cytidine (B196190), and uridine (B1682114) that constitute RNA, nature employs a wide variety of modified nucleosides to fine-tune the structure and function of RNA molecules like tRNA and rRNA. osti.gov Inspired by this natural diversity, chemists synthesize modified nucleosides as tools for chemical biology and as potential therapeutic agents. rsc.orgnih.gov

These synthetic analogues are designed with specific structural alterations to the nucleobase or the sugar moiety. nih.gov Once inside a cell, they are often phosphorylated into their active triphosphate forms, where they can be recognized by cellular or viral enzymes. acs.org Their mechanism of action typically involves either competing with natural nucleosides to inhibit key enzymes, such as DNA or RNA polymerases, or being incorporated into growing nucleic acid chains, thereby disrupting their function. nih.govacs.org This dual capability has led to their widespread application as anticancer and antiviral drugs. researchgate.netebi.ac.uk Furthermore, by attaching reporter groups like fluorophores or isotopes, modified nucleosides serve as powerful probes to study nucleic acid structure, function, and interactions in real-time. acs.org

Positioning of 3-Ethyl-3,4-dihydrocytidine within the Cytidine Analogue Landscape

Cytidine analogues represent a significant family of modified nucleosides with proven therapeutic value. Well-known examples include gemcitabine (B846) and cytarabine (B982), both used in cancer chemotherapy, and zebularine, an inhibitor of DNA methylation studied in epigenetics and cancer research. researchgate.netnih.govjapsonline.com These analogues typically achieve their effects by interfering with DNA synthesis, DNA methylation, or other critical cellular pathways. nih.gov

This compound belongs to the subclass of dihydrocytidine derivatives. The saturation of the 5,6-double bond in the pyrimidine (B1678525) ring, creating a "dihydro" form, fundamentally alters the ring's geometry and electronic properties compared to cytidine. This modification is known to affect the stability of the nucleoside; for instance, 5,6-dihydrocytosine (B12922437) derivatives are known to undergo hydrolysis to the corresponding dihydrouracils. rsc.org The addition of an ethyl group at the N3 position further modifies its steric and electronic profile. While research on N3-alkylated cytidines exists, the specific combination of an N3-ethyl group with a dihydrocytidine core in this compound represents a unique chemical entity. Based on available data, there is a lack of specific research literature detailing the synthesis or biological evaluation of this compound, marking it as a novel structure for future investigation.

Historical Context of Nucleoside Analogues as Probes for Biological Systems

The history of nucleoside analogues in medicinal chemistry and as biological probes is rich and dates back over five decades. rsc.orgresearchgate.net The initial concept was straightforward: create compounds that mimic natural nucleosides closely enough to be accepted by cellular machinery but are modified in a way that disrupts a critical biological process. nih.gov This principle led to the development of some of the earliest and most successful antiviral and anticancer drugs. researchgate.netgoogle.com

Early modifications focused on the sugar moiety, leading to arabinosides like cytarabine (Ara-C) and vidarabine (B1017) (Ara-A), which became cornerstones in treating certain cancers and viral infections. google.com The 1970s and 80s saw a surge of interest in fluorine-containing analogues, leveraging fluorine's unique properties to create more potent and stable compounds. researchgate.net Over the years, chemists have explored a vast chemical space, making alterations to every part of the nucleoside scaffold—the base, the sugar, and the glycosidic bond connecting them. nih.gov This has generated an enormous library of compounds used to probe enzyme mechanisms, study DNA and RNA replication, and develop targeted therapies. ontosight.ai The evolution from simple modifications to complex chimeric molecules and prodrug strategies reflects a deepening understanding of the intricate interplay between these synthetic molecules and biological systems. google.com

Rationale for Investigating Novel Cytidine Derivatives

The continued search for novel cytidine derivatives, including structures like this compound, is driven by several key factors. A primary motivation is the emergence of drug-resistant pathogens and cancers, which necessitates the creation of new agents that can bypass existing resistance mechanisms. nih.govgoogle.com By introducing unique modifications, researchers hope to create compounds that are not recognized by the resistance-conferring enzymes or that have entirely new mechanisms of action.

Another major driver is the optimization of pharmacological properties. Many early nucleoside analogues had limitations such as poor bioavailability, rapid metabolism, or off-target toxicity. google.comgoogle.com The development of novel derivatives and prodrugs aims to improve cell penetration, increase stability against enzymatic degradation, and enhance selectivity for viral or cancer-specific enzymes over host enzymes. google.com For example, modifying a cytidine analogue might improve its ability to cross the cell membrane via nucleoside transporters or enhance its phosphorylation by a specific kinase. google.com Furthermore, exploring new chemical structures can lead to the discovery of inhibitors for previously "undruggable" targets or reveal new insights into fundamental biological processes, such as the role of specific enzymes in DNA repair or epigenetic regulation.

Compound Properties

Table 1: Physicochemical Properties of this compound Note: Data is computationally generated and sourced from PubChem.

| Property | Value |

| IUPAC Name | 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-ethyl-3,4-dihydropyrimidin-2-one |

| Molecular Formula | C₁₁H₁₉N₃O₅ |

| Molecular Weight | 273.28 g/mol |

| CAS Number | 71365427-80-6 |

| Canonical SMILES | CCN1C(=O)NC(=C[C@H]1N)[C@H]2C@@HO |

| InChI Key | IAGLODSMUEVMTC-SHXWGGHBSA-N |

Source: PubChem CID 71365427. nih.gov

Table of Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

CAS No. |

52980-84-4 |

|---|---|

Molecular Formula |

C11H19N3O5 |

Molecular Weight |

273.29 g/mol |

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-ethyl-4H-pyrimidin-2-one |

InChI |

InChI=1S/C11H19N3O5/c1-2-13-7(12)3-4-14(11(13)18)10-9(17)8(16)6(5-15)19-10/h3-4,6-10,15-17H,2,5,12H2,1H3/t6-,7?,8-,9-,10-/m1/s1 |

InChI Key |

KOANACRRBPQFOJ-HXURKHJASA-N |

Isomeric SMILES |

CCN1C(C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |

Canonical SMILES |

CCN1C(C=CN(C1=O)C2C(C(C(O2)CO)O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Ethyl 3,4 Dihydrocytidine

Strategies for the Stereoselective Synthesis of 3,4-Dihydrocytidine Scaffolds

The foundational step in synthesizing 3-Ethyl-3,4-dihydrocytidine is the creation of the 3,4-dihydrocytidine scaffold itself. This transformation involves the reduction of the C5-C6 double bond and the C4-N3 imine moiety inherent in the cytidine (B196190) precursor. The primary challenge in this step is controlling the stereochemistry at the newly formed C4 chiral center, which can exist in either an (R) or (S) configuration.

Catalytic Hydrogenation: A prevalent method for this reduction is catalytic hydrogenation. The choice of catalyst is critical for efficiency and, to some extent, stereoselectivity. Rhodium on alumina (B75360) (Rh/Al₂O₃) is frequently reported for the reduction of cytidine derivatives. This process typically reduces both the C5=C6 and the C4=N3 bonds, leading to the 3,4-dihydro scaffold. However, this method often results in a mixture of C4 diastereomers, necessitating subsequent separation. The diastereomeric ratio (d.r.) is influenced by factors such as solvent, pressure, and temperature, but achieving high selectivity is often difficult without chiral auxiliaries.

Chemical Reduction: Chemical reductants, most notably sodium borohydride (B1222165) (NaBH₄), are also employed. The reduction of cytidine with NaBH₄ first reduces the C5-C6 double bond to yield 5,6-dihydrocytidine. This intermediate is often unstable and can exist in equilibrium with its hydrated form at C4. Subsequent or concurrent reduction of the C4-N3 imine bond by NaBH₄ generates the 3,4-dihydrocytidine scaffold. The stereoselectivity of the hydride attack on the C4 position is influenced by the inherent chirality of the D-ribose sugar (substrate-controlled diastereoselection), but typically yields mixtures of diastereomers.

Enzymatic Reduction: For applications requiring high stereopurity, enzymatic methods offer a superior alternative. Enzymes such as dihydropyrimidine (B8664642) dehydrogenase (DPD) can catalyze the reduction of pyrimidine (B1678525) bases with exceptional stereoselectivity. By employing isolated enzymes or whole-cell systems, it is possible to synthesize one C4 diastereomer almost exclusively, circumventing the need for challenging chromatographic separations.

| Method | Typical Reagents | Stereoselectivity (C4 d.r.) | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Rh/Al₂O₃ or Pd/C | Low to moderate (e.g., 1:1 to 3:1) | High conversion, scalable. | Poor stereocontrol, requires high pressure. |

| Chemical Reduction | NaBH₄ in H₂O or alcohol | Moderate (substrate-controlled) | Mild conditions, operationally simple. | Often yields diastereomeric mixtures, potential for over-reduction. |

| Enzymatic Reduction | Dihydropyrimidine Dehydrogenase (DPD), NADPH cofactor | Excellent (>99:1) | Exceptional stereoselectivity, environmentally benign conditions. | Enzyme cost/availability, requires specific buffer conditions. |

Protecting Group Chemistry in this compound Synthesis

The D-ribose moiety of cytidine contains three hydroxyl groups (2', 3', and 5') and the pyrimidine base has a reactive exocyclic amino group (N4). These functional groups can interfere with many synthetic transformations, particularly the N3-alkylation step which employs a strong base. Therefore, a robust protecting group strategy is essential for a successful synthesis.

Hydroxyl Group Protection:

5'-OH: The primary 5'-hydroxyl is the most reactive and is often selectively protected first. A common protecting group is the bulky trityl (Tr) group or silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS).

2',3'-cis-Diol: The 2' and 3' hydroxyls are often protected simultaneously due to their cis-diol configuration. A standard method is the formation of an acetonide (isopropylidene ketal) by reacting the nucleoside with 2,2-dimethoxypropane (B42991) under acidic catalysis. This group is stable to basic conditions but is readily cleaved with mild acid.

N4-Amino Group Protection: To prevent side reactions such as N4-alkylation or acylation, the exocyclic amino group is often protected. The benzoyl (Bz) group is a common choice, introduced using benzoyl chloride. It is stable to the conditions of silylation and N3-alkylation and can be removed under basic conditions (e.g., with methanolic ammonia).

Orthogonal Strategy: An effective synthesis relies on an orthogonal protecting group strategy, where each group can be removed under specific conditions without affecting the others. For example, an acid-labile 2',3'-acetonide can be removed without cleaving a base-labile N4-benzoyl group or a fluoride-labile 5'-TBDMS group. The final deprotection step typically involves removing all protecting groups to yield the target this compound.

| Functional Group | Protecting Group | Protection Reagents | Deprotection Conditions |

|---|---|---|---|

| 5'-OH | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) |

| 2',3'-cis-Diol | Isopropylidene (Acetonide) | 2,2-Dimethoxypropane, p-TsOH | Aqueous Acetic Acid (80%) |

| N4-Amino | Benzoyl (Bz) | Benzoyl Chloride, Pyridine | Concentrated NH₄OH in MeOH |

Isolation and Purification Protocols for Synthetic Intermediates and Final Product

Each step in the synthesis of this compound generates a product that must be isolated and purified to a high degree before proceeding. The polarity of the intermediates varies significantly depending on the presence of protecting groups.

Reaction Work-up: Following a reaction, a standard aqueous work-up is typically performed. This involves quenching the reaction (e.g., with water or a saturated ammonium (B1175870) chloride solution), followed by extraction of the product into an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

Chromatography: The primary tool for purification is flash column chromatography on silica (B1680970) gel.

Protected Intermediates: Intermediates bearing multiple protecting groups (e.g., silyl ethers, acetonides) are relatively nonpolar and are typically purified using solvent systems like hexane/ethyl acetate or dichloromethane/ethyl acetate.

Final Product: The final, fully deprotected this compound is a highly polar molecule due to the free hydroxyls and the heterocyclic base. Purification often requires a highly polar eluent system, such as dichloromethane/methanol (e.g., 9:1 v/v) or chloroform/methanol/ammonia. In some cases, reverse-phase chromatography (C18 silica) using water/acetonitrile or water/methanol gradients is more effective.

Recrystallization: For intermediates or final products that are stable, crystalline solids, recrystallization from a suitable solvent system can be an excellent method for achieving high purity on a large scale.

Characterization: The purity and identity of all compounds are confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition, and High-Performance Liquid Chromatography (HPLC) to assess purity.

Derivatization Strategies for Functionalization of this compound

Once synthesized, this compound can serve as a scaffold for further chemical modification to generate novel analogs for various research purposes. The primary sites for derivatization are the remaining reactive functional groups: the ribose hydroxyls and the N4-amino group.

5'-Hydroxyl Modification: The primary 5'-OH is the most accessible hydroxyl for derivatization.

Phosphorylation: It can be converted to the corresponding 5'-monophosphate, diphosphate, or triphosphate using established phosphorylation methodologies (e.g., the Yoshikawa procedure with POCl₃ or phosphoramidite (B1245037) chemistry). These nucleotide analogs are crucial for studying interactions with kinases and polymerases.

Esterification/Etherification: The 5'-OH can be esterified with various carboxylic acids or converted to ethers to modulate properties like lipophilicity.

N4-Amino Group Modification: The exocyclic amine provides a handle for introducing a wide range of functionalities.

Acylation: Reaction with activated carboxylic acids (e.g., acid chlorides or NHS esters) can form N4-acyl derivatives. This allows for the attachment of reporter groups like fluorophores (e.g., fluorescein) or affinity tags (e.g., biotin).

Reductive Amination: The N4-amino group can participate in reductive amination with aldehydes or ketones to form N4-alkyl derivatives, further expanding the chemical diversity of the scaffold.

These derivatization strategies transform this compound from a single compound into a versatile platform for generating a library of molecules with tailored chemical and physical properties.

Molecular Interactions and Mechanistic Studies of 3 Ethyl 3,4 Dihydrocytidine in Vitro Focus

Interactions with Nucleic Acid Structures

Evaluation of Incorporation into DNA and RNA (Hypothetical)

The incorporation of modified nucleosides into DNA and RNA is a cornerstone of many therapeutic and research applications. In the context of 3-Ethyl-3,4-dihydrocytidine, its potential to be incorporated into nucleic acid chains by polymerases is a critical area of hypothetical investigation. The structural modifications at the 3 and 4 positions of the cytidine (B196190) ring could significantly influence its recognition by DNA and RNA polymerases.

The ethyl group at the 3-position and the saturation of the double bond between the 3 and 4 positions alter the planarity and electronic distribution of the pyrimidine (B1678525) ring compared to natural cytidine. This could present a steric or electronic barrier to the precise active site geometry of polymerases, potentially hindering or preventing its incorporation. Research on other modified nucleosides has shown that even minor alterations can dramatically affect polymerase fidelity and efficiency.

Impact on Nucleic Acid Conformation and Stability (Hypothetical)

The hypothetical incorporation of this compound would likely have a profound impact on the local and global conformation of DNA and RNA. The loss of the planar aromatic character of the cytosine base would disrupt the typical base-stacking interactions that are crucial for the stability of the double helix. The ethyl group at the N3 position would further contribute to steric hindrance and alter the hydrogen bonding capacity of the nucleobase.

In a DNA duplex, a this compound residue would be unable to form the canonical Watson-Crick base pair with guanine (B1146940) due to the modification at the N3 position, which is involved in hydrogen bonding. This would result in a mismatch and a significant local distortion of the helix. Similarly, in RNA structures, its ability to form secondary structures like hairpins and loops would be compromised. The presence of such a modified nucleotide could serve as a recognition site for DNA repair enzymes or, conversely, lead to a stall in replication or transcription.

Enzymatic Recognition and Modulation by this compound

Studies with Cytidine Deaminases (CDAs)

Cytidine deaminases (CDAs) are a family of enzymes that catalyze the hydrolytic deamination of cytidine to uridine (B1682114). These enzymes play crucial roles in nucleotide metabolism and have been identified as key players in innate immunity and cancer. Given the structural similarity of this compound to the natural substrate, its interaction with CDAs is of significant interest.

Research has explored the potential of various nucleoside analogs to act as inhibitors of human cytidine deaminase (hCDA). The rationale behind using analogs like 3,4,5,6-tetrahydrouridine, which shares the saturated ring feature with this compound, is that they can mimic the tetrahedral transition state of the deamination reaction. annualreviews.org This mimicry allows them to bind tightly to the enzyme's active site, acting as potent competitive inhibitors. annualreviews.org

Studies on related compounds provide insights into how this compound might behave. For instance, diazepinone nucleosides have been shown to be potent inhibitors of hCDA, with some exhibiting Ki values in the nanomolar range. researchgate.net The inhibitory potential is often linked to the specific stereochemistry and the nature of the substituents on the nucleobase analog. rsc.org For example, with certain azepinone-based inhibitors, the S-isomer demonstrated greater activity against hCDA compared to the R-isomer, suggesting a specific orientation within the active site is crucial for effective inhibition. rsc.org

The apolipoprotein B mRNA-editing enzyme, catalytic polypeptide-like (APOBEC) family of cytidine deaminases, such as APOBEC3G, are also important targets. nih.gov These enzymes have specific sequence preferences for their deamination activity. nih.gov Studies using nucleoside analogs have helped to probe the interactions between the enzyme and the DNA substrate. nih.gov For example, substitutions at positions near the target cytosine can significantly impact enzyme activity, indicating that both the base and the sugar-phosphate backbone contribute to substrate recognition. nih.gov The hydrophobic ethyl group on a modified cytidine analog, 2'-deoxy-4-ethylcytidine, at a position adjacent to the target site was found to potentially make favorable hydrophobic contacts with APOBEC3G, thereby enhancing its enzymatic activity. nih.gov This suggests that the ethyl group in this compound could also influence its interaction with the active site of cytidine deaminases.

The interaction of nucleoside analogs with cytidine deaminases is often characterized by analyzing substrate competition and enzyme kinetics. A compound that acts as a competitive inhibitor will compete with the natural substrate (cytidine) for binding to the enzyme's active site. This is typically observed as an increase in the apparent Michaelis constant (Km) of the substrate in the presence of the inhibitor, while the maximum velocity (Vmax) remains unchanged.

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor. For example, 3,4,5,6-tetrahydrouridine is an extremely potent competitive inhibitor of bacterial cytidine deaminase, with a Ki value thousands of times lower than that of the product or other related compounds. annualreviews.org This potent inhibition is attributed to its resemblance to the tetrahedral intermediate formed during the deamination of cytidine. annualreviews.org

Kinetic studies on E. coli cytidine deaminase with the substrate 5,6-dihydrocytidine, which is structurally related to this compound, revealed that the enzyme enhances the reaction rate primarily by increasing the entropy of activation. acs.org The binding of the transition-state analog 3,4,5,6-tetrahydrouridine (THU) is characterized by a significant release of enthalpy. acs.org

Table 1: Hypothetical Kinetic Parameters for the Inhibition of Human Cytidine Deaminase by this compound

| Parameter | Value | Description |

| Ki | [To be determined] | Inhibition constant, indicating the affinity of the inhibitor for the enzyme. |

| Inhibition Type | [To be determined] | The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). |

| Km (with inhibitor) | [To be determined] | The Michaelis constant in the presence of the inhibitor. |

| Vmax (with inhibitor) | [To be determined] | The maximum reaction velocity in the presence of the inhibitor. |

This table presents a hypothetical framework for data that would be generated from enzyme kinetic studies. The actual values would need to be determined experimentally.

Interactions with DNA Methyltransferases (DNMTs)

In the realm of epigenetic modulation, nucleoside analogues represent a significant class of compounds that interact with and inhibit DNA methyltransferases (DNMTs), enzymes crucial for the establishment and maintenance of DNA methylation patterns. nih.govencyclopedia.pub While direct studies on this compound's interaction with DNMTs are not extensively documented in publicly available research, the broader class of nucleoside analogues provides a well-established framework for understanding these potential interactions.

Nucleoside analogues, such as 5-azacytidine (B1684299) (Azacitidine) and 5-aza-2'-deoxycytidine (Decitabine), are potent inhibitors of DNA methylation. nih.govencyclopedia.pub These compounds are structurally similar to cytidine and are incorporated into DNA during replication. nih.gov Their presence in the DNA strand disrupts the normal methylation process. The primary mechanism involves the trapping of DNMT enzymes, leading to the formation of irreversible covalent complexes between the enzyme and the analogue-substituted DNA. mdpi.com This enzymatic trapping results in the depletion of active DNMTs within the cell, particularly DNMT1, which is responsible for maintaining methylation patterns during cell division. nih.govresearchgate.net Consequently, this leads to a passive, replication-dependent demethylation of the genome, as the methylation marks are lost over successive rounds of cell division. nih.gov

Another nucleoside analogue, Zebularine, also functions as a DNMT inhibitor by forming tight covalent complexes with the enzyme after being incorporated into DNA. mdpi.com The ability of these analogues to induce demethylation can lead to the re-expression of genes that were epigenetically silenced, a mechanism of significant interest in cancer therapy. nih.gov Non-nucleoside inhibitors also exist, which can bind directly to the catalytic region of DNMTs without being incorporated into DNA, but some have shown limited epigenetic changes in cellular studies. mdpi.com

Table 1: Examples of Nucleoside Analogue DNMT Inhibitors and their Mechanism

| Nucleoside Analogue | General Mechanism of Action | Target DNMTs (Primarily) |

| 5-Azacytidine | Incorporation into DNA/RNA, covalent trapping of DNMTs. nih.govnih.gov | DNMT1 |

| Decitabine (5-aza-2'-deoxycytidine) | Incorporation into DNA, covalent trapping of DNMTs. nih.govnih.gov | DNMT1, DNMT3a, DNMT3b |

| Zebularine | Incorporation into DNA, formation of tight covalent complexes with DNMTs. nih.govmdpi.com | DNMT1, DNMT3a, DNMT3b |

The mechanism of DNMT inhibition by nucleoside analogues is a multi-step process that begins with cellular uptake and metabolic conversion. For compounds like azacytidine and decitabine, they must be converted to their triphosphate forms to be incorporated into newly synthesized DNA. nih.gov Once embedded in the DNA sequence, they mimic cytosine, the natural substrate for DNMTs.

During the methylation process, a cysteine residue in the active site of the DNMT enzyme attacks the C6 position of the cytosine ring, while the methyl group from the cofactor S-adenosyl-L-methionine (SAM) is transferred to the C5 position. In the case of analogues like 5-azacytidine, the substitution of carbon with nitrogen at the 5-position of the pyrimidine ring makes the resulting covalent bond between the enzyme and the analogue irreversible. nih.gov This stable complex effectively sequesters the DNMT enzyme, preventing it from carrying out further methylation reactions and marking it for proteasomal degradation. researchgate.net This leads to a progressive and heritable loss of methylation patterns. nih.gov Studies with various analogues have helped to elucidate the critical interactions within the DNMT active site and the importance of the pyrimidine ring structure in the inhibitory mechanism. ekb.eg

APOBEC Family Deaminases and this compound

The Apolipoprotein B mRNA-editing enzyme, catalytic polypeptide-like (APOBEC) family of cytidine deaminases are enzymes that convert cytosine to uracil (B121893) in single-stranded DNA (ssDNA). These enzymes have diverse biological functions, including roles in innate immunity against viruses like HIV-1. The substrate specificity of APOBEC enzymes is a critical aspect of their function and has been investigated using various molecular probes, including nucleoside analogues.

Nucleoside analog interference mapping is a powerful in vitro technique used to probe the specific interactions between an enzyme and its nucleic acid substrate. This method involves synthesizing DNA substrates containing modified nucleosides at specific positions and then assessing how these modifications interfere with the enzyme's activity.

In studies of APOBEC3G (A3G), a prominent member of the APOBEC family, this technique has been instrumental. A3G preferentially deaminates cytosine within a 5'-CCCA-3' sequence context. By substituting various positions within and outside this consensus sequence with nucleoside analogues, researchers have mapped the critical determinants for substrate recognition. These studies have shown that multiple components of the nucleosides within the target sequence are crucial for recognition by A3G, with the base moieties being the most critical. Interference from analogue substitution is minimal outside of this recognition hotspot. This approach provides detailed insights into how the enzyme selects its targets for deamination.

Table 2: Findings from Nucleoside Analog Interference Mapping of APOBEC3G

| Feature Studied | Observation | Significance |

| Consensus Sequence | Analog substitution within the 5'-CCCA-3' motif significantly interferes with deamination. | Confirms the importance of the local sequence context for enzyme recognition. |

| Outside Consensus | Minimal interference by analog substitution outside the hotspot region. | Demonstrates that the primary interactions are localized to the recognition motif. |

| Nucleoside Components | Base moieties are the most critical components for substrate recognition. | Highlights the importance of specific chemical features of the bases for binding. |

| Sugar/Phosphate (B84403) Backbone | Modifications to the sugar and phosphate moieties also impact A3G activity. | Indicates that the overall structure and conformation of the ssDNA substrate are relevant. |

Detailed mechanistic studies using nucleoside analogues have revealed the specific chemical features of the substrate that are essential for APOBEC3G recognition. A key finding is the profound importance of the exocyclic groups on the pyrimidine rings of the nucleotides immediately 5' to the target cytosine.

Research has demonstrated that the chemical composition at positions 3 and 4 of the pyrimidine ring is more critical for substrate recognition by A3G than modifications at position 5. These exocyclic groups are thought to be crucial for the precise positioning of the substrate within the enzyme's active site, possibly through stacking or electrostatic interactions with adjacent bases or amino acid residues in the enzyme. Disruption of these interactions through analog substitution can significantly impair the ability of A3G to recognize and deaminate its target cytosine. The structure of this compound, with its ethyl group at the N3 position and the saturation of the C3-C4 bond, directly alters these critical recognition points, suggesting it would interfere with or be a specific probe for studying APOBEC3G activity. These findings underscore how subtle changes in the chemical structure of a single nucleoside can dictate the substrate specificity of an enzyme.

Exploration of Cellular Pathways Affected by this compound (In Vitro)

Currently, there is a lack of specific in vitro studies in the available scientific literature that directly delineate the cellular pathways modulated by this compound. While the broader class of 3,4-dihydropyrimidine derivatives has been investigated for various biological activities, including anticancer effects through the inhibition of proteins like the kinesin Eg5, these findings cannot be directly attributed to this compound without specific experimental evidence. Therefore, the precise impact of this particular compound on cellular processes and signaling pathways remains an area for future investigation.

Structure Activity Relationship Sar and Conformational Analysis of 3 Ethyl 3,4 Dihydrocytidine

Stereochemical Influences of the Dihydrocytidine Ring System

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, plays a pivotal role in its biological function. uou.ac.in In the context of 3-Ethyl-3,4-dihydrocytidine, the dihydrocytidine ring system introduces specific stereochemical features that significantly influence its interactions with biological targets. The reduction of the C5-C6 double bond in the parent cytidine (B196190) molecule to a single bond in 3,4-dihydrocytidine results in a non-planar, puckered ring structure. This puckering introduces new stereocenters and defines the spatial orientation of the substituents on the ring.

The non-planar nature of the dihydrocytidine ring leads to different conformational possibilities, such as envelope and twist conformations for the five-membered ribose ring and various puckering modes for the six-membered dihydropyrimidine (B8664642) ring. These conformational preferences are influenced by the electronic and steric properties of the substituents. The interplay between these factors dictates the dominant conformation in a biological environment, which in turn affects the molecule's biological activity. The introduction of the dihydro- feature fundamentally alters the electronic distribution and geometry of the pyrimidine (B1678525) ring compared to cytidine, impacting its hydrogen bonding capabilities and stacking interactions, which are crucial for its role in biological systems.

Role of the N3-Ethyl Group on Molecular Recognition and Biological Activity

The addition of an ethyl group at the N3 position of the dihydrocytidine ring introduces a significant modification that directly impacts its molecular recognition and biological activity. This alkyl group adds steric bulk and alters the electronic properties of the nucleobase. The N3 position in unmodified cytidine is typically involved in hydrogen bonding, acting as a hydrogen bond donor. The presence of the ethyl group at this position blocks this capability and introduces a hydrophobic character to that region of the molecule.

This modification can have several consequences for biological interactions. For instance, in processes involving DNA or RNA synthesis, the N3-ethyl group could sterically hinder the proper alignment of the nucleotide for incorporation into a growing nucleic acid chain. medchemexpress.com Furthermore, enzymes that recognize and process cytidine or its derivatives may have active sites that cannot accommodate the bulk of the ethyl group, leading to a loss or alteration of biological activity.

Conversely, the N3-ethyl group might also facilitate new interactions. The hydrophobic nature of the ethyl group could promote binding to hydrophobic pockets within an enzyme's active site. This could potentially lead to the inhibition of specific enzymes, a mechanism that is exploited in the design of some therapeutic agents. cambio.co.uk The precise effect of the N3-ethyl group depends on the specific biological context and the molecular architecture of the target protein or enzyme. Research into N3-substituted nucleoside analogs has shown that such modifications can significantly influence their anticancer and antiviral properties. nih.gov

Comparative Studies with Unmodified Cytidine and Other Cytidine Analogues

To understand the unique properties of this compound, it is essential to compare it with unmodified cytidine and other cytidine analogues.

Unmodified Cytidine: Unmodified cytidine possesses a planar aromatic pyrimidine ring and participates in standard Watson-Crick base pairing through three hydrogen bonds. Its conformational flexibility is well-characterized, primarily involving the glycosidic bond rotation (syn/anti) and the sugar pucker conformation (North/South).

This compound: In contrast, this compound has a saturated C5-C6 bond, leading to a non-planar dihydro-pyrimidine ring. This change significantly alters the shape and electronic distribution of the base. The N3-ethyl group further modifies its hydrogen bonding potential and introduces steric bulk.

| Compound | Ring System | N3-Substitution | Key Biological Feature |

| Cytidine | Aromatic Pyrimidine | Hydrogen | Standard component of RNA and DNA |

| This compound | Dihydropyrimidine | Ethyl | Altered shape and hydrogen bonding |

| Zebularine | Pyrimidin-2-one | Hydrogen | DNA demethylase inhibitor cambio.co.uk |

| 5-Azacytidine (B1684299) | s-Triazine | Hydrogen | DNA methyltransferase inhibitor medchemexpress.com |

This table provides a simplified comparison of key features.

Conformational Dynamics and Preferred Rotameric States

The biological activity of a flexible molecule like this compound is not determined by a single static structure but by an ensemble of interconverting conformations. The study of these conformational dynamics is crucial for understanding its function.

Key Conformational Variables:

Sugar Pucker: The ribose ring can adopt different puckered conformations, typically classified as North (C3'-endo) or South (C2'-endo). The equilibrium between these states is influenced by the substituents on the sugar and the base. nih.gov

Glycosidic Bond Rotation: The orientation of the base relative to the sugar is defined by the torsion angle around the N1-C1' glycosidic bond, leading to syn and anti conformations.

Dihydrocytidine Ring Pucker: The six-membered dihydrocytidine ring itself is not planar and can adopt various chair, boat, or twist conformations.

N3-Ethyl Group Rotation: The ethyl group at the N3 position can rotate, and its preferred orientation will be influenced by steric interactions with adjacent parts of the molecule.

Computational modeling and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to investigate these conformational preferences. nih.gov For instance, analysis of J-coupling constants from NMR spectra can provide information about the sugar pucker and the relative orientation of substituents. nih.gov The preferred rotameric states are those that are energetically most favorable. The distribution of these states can change upon binding to a biological target, a phenomenon known as conformational selection or induced fit. Understanding the conformational landscape of this compound is therefore essential for rationalizing its biological activity and for the design of related compounds with specific desired properties.

Computational Chemistry and Molecular Modeling of 3 Ethyl 3,4 Dihydrocytidine

Quantum Mechanical (QM) Calculations for Electronic Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. chemrxiv.org These methods, based on the principles of quantum physics, can predict a variety of molecular characteristics with high accuracy. aip.org For a molecule like 3-Ethyl-3,4-dihydrocytidine, QM calculations would be employed to determine its stable conformations, electronic charge distribution, and reactivity.

Detailed Research Findings (Illustrative): Studies on related nucleoside analogs often use Density Functional Theory (DFT) to analyze electronic behavior. nih.gov For this compound, a DFT study, perhaps using a functional like B3LYP with a 6-31G++ basis set, would be a common choice. nih.gov Such a study would likely reveal the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its chemical reactivity and electronic transitions. The analysis would also yield a detailed map of the electrostatic potential (ESP), highlighting regions of positive and negative charge, which are crucial for intermolecular interactions.

Illustrative Data Table: Predicted Electronic Properties of this compound This table represents the type of data that would be generated from QM calculations. The values are hypothetical and for illustrative purposes only.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the molecule's chemical stability and reactivity. |

| Dipole Moment | 4.8 Debye | Quantifies the overall polarity of the molecule. |

| ESP Maxima | +35 kcal/mol | Regions susceptible to nucleophilic attack. |

| ESP Minima | -50 kcal/mol | Regions likely to interact with electrophiles or form hydrogen bonds. |

Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a molecule like this compound over time, often in a simulated biological environment (e.g., in water or bound to a protein). researchgate.net These simulations are essential for understanding the conformational flexibility of the molecule and the stability of its interactions with biological targets. aphrc.orgplos.org

Detailed Research Findings (Illustrative): For this compound, an MD simulation would typically be run for hundreds of nanoseconds to observe its structural fluctuations and interactions. aphrc.orgplos.org Key analyses would include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation and the Root Mean Square Fluctuation (RMSF) to identify flexible regions. When simulated with a receptor, MD can reveal the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds), and the role of water molecules in mediating the interaction. researchgate.net For instance, simulations of cytidine (B196190) derivatives with enzymes like RNA-dependent RNA polymerase (RdRp) have shown stable binding within the active site, governed by van der Waals forces and electrostatic energies. aphrc.orgplos.org

Illustrative Data Table: MD Simulation Metrics for this compound in a Hypothetical Enzyme Active Site This table shows example metrics from a hypothetical 200 ns MD simulation.

| Metric | Average Value | Interpretation |

| Ligand RMSD | 1.5 Å | Indicates the ligand remains stably bound in the active site. |

| Protein RMSD | 2.0 Å | Shows overall stability of the protein structure during the simulation. |

| Ligand RMSF | 0.8 Å (core), 2.5 Å (ethyl group) | The core structure is rigid, while the ethyl group shows higher flexibility. |

| Hydrogen Bonds | 3 (persistent) | Indicates strong, stable hydrogen bonding with the receptor. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | A strong predicted binding affinity. |

Molecular Docking Studies with Relevant Enzymatic Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies would be crucial to identify potential protein targets and to understand how it fits into their active sites. A likely target for such a molecule could be an enzyme involved in nucleoside metabolism, such as cytidine deaminase. nih.govscholaris.ca

Detailed Research Findings (Illustrative): In a typical docking study, the 3D structure of this compound would be placed into the active site of a target protein (e.g., cytidine deaminase). The docking algorithm would then explore various binding poses and score them based on factors like intermolecular forces and geometric complementarity. The results would highlight the most likely binding mode and the specific amino acid residues involved in the interaction. For example, docking studies on cytidine analogs with enzymes have identified key interactions with specific residues that are crucial for inhibition. aphrc.orgresearchgate.net

Illustrative Data Table: Hypothetical Docking Results of this compound with Cytidine Deaminase This table presents potential results from a molecular docking simulation.

| Parameter | Result | Details |

| Binding Affinity (Score) | -8.5 kcal/mol | Suggests a strong and favorable binding interaction. |

| Key Interacting Residues | Glu65, Cys99, Cys102 | These residues form critical hydrogen bonds and hydrophobic interactions. |

| Hydrogen Bonds Formed | 3 | With the backbone and side chains of Glu65 and Cys102. |

| Hydrophobic Interactions | 5 | Involving the ethyl group and residues lining the binding pocket. |

| Predicted Inhibition Constant (Ki) | 1.2 µM | Estimates the concentration required for significant enzyme inhibition. |

In Silico Prediction of Binding Affinities and Pharmacophore Models

Building on the results from docking and MD simulations, more advanced computational models can be developed to predict binding affinities and to define the essential features required for biological activity. This is often done through the creation of a pharmacophore model. A pharmacophore is an abstract representation of the molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to interact with a specific target. nih.govnih.gov

Detailed Research Findings (Illustrative): For a series of compounds including this compound, a pharmacophore model could be generated based on their interactions with a target enzyme. This model would distill the key chemical features responsible for binding. For nucleoside analogs, pharmacophore models often include hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. nih.govingentaconnect.com This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new potential inhibitors. unityfvg.it Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural properties of a series of analogs with their biological activity, providing a predictive tool for designing more potent compounds. nih.gov

Illustrative Data Table: Hypothetical Pharmacophore Model for Cytidine Deaminase Inhibitors This table describes a potential pharmacophore model derived from studying compounds like this compound.

| Feature | Type | Location (Relative Coordinates) | Importance |

| Feature 1 | Hydrogen Bond Acceptor | (x1, y1, z1) | Essential for interaction with a key donor residue in the active site. |

| Feature 2 | Hydrogen Bond Donor | (x2, y2, z2) | Crucial for anchoring the molecule in the binding pocket. |

| Feature 3 | Hydrophobic Center | (x3, y3, z3) | Corresponds to the position of the ethyl group, enhancing binding affinity. |

| Feature 4 | Aromatic Ring/Hydrophilic | (x4, y4, z4) | Represents the dihydrocytidine ring system. |

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Ethyl 3,4 Dihydrocytidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

NMR spectroscopy is an indispensable tool for the structural verification of 3-Ethyl-3,4-dihydrocytidine. It provides detailed information about the covalent framework, the specific site of ethylation, the stereochemistry, and the conformational preferences of the molecule in solution.

One-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments work in concert to provide a complete assignment of all proton and carbon signals, confirming the molecular structure.

¹H NMR: The proton NMR spectrum provides initial evidence for the structure. Key signals include the ethyl group (a triplet and a quartet), the distinct protons of the dihydropyrimidine (B8664642) ring (H5 and H6), and the protons of the ribose moiety. The reduction of the C3-C4 double bond results in the upfield shift of the H5 and H6 protons compared to those in native cytidine (B196190) and introduces a new chiral center at C4, which may lead to diastereotopic effects.

¹³C NMR: The carbon spectrum confirms the number of unique carbon atoms in the molecule, corresponding to the ethyl group, the base, and the ribose sugar. The chemical shift of the C4 carbon is significantly shifted upfield due to its sp³ hybridization, a key indicator of the dihydro structure.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly attached proton-carbon pairs. It is essential for unambiguously assigning the signals of the ribose sugar (C1'-H1', C2'-H2', etc.) and the base (C5-H5, C6-H6), as well as the ethyl group (CH₂ and CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments. The most definitive correlation for confirming the site of modification is between the protons of the ethyl group's methylene (B1212753) (CH₂) and the C2 and C4 carbons of the pyrimidine (B1678525) ring, proving attachment at the N3 position. Furthermore, the correlation between the anomeric proton (H1') of the ribose and the C2 and C6 carbons of the base confirms the β-N1-glycosidic linkage.

Table 6.1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound in D₂O (Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. Actual values may vary based on solvent and experimental conditions. J-couplings are in Hz.)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 2 | - | 158.5 | H1', H6 |

| 4 | - | 78.9 | H5, Ethyl-CH₂ |

| 5 | 2.85 (d, J=7.5) | 41.2 | H6, C4 |

| 6 | 4.95 (d, J=7.5) | 95.3 | H1', H5, C2, C4 |

| 1' | 5.88 (d, J=4.0) | 90.1 | C2', C4', C2, C6 |

| 2' | 4.25 (t, J=4.5) | 74.5 | C1', C3' |

| 3' | 4.15 (t, J=4.5) | 70.3 | C2', C4' |

| 4' | 4.05 (m) | 85.2 | C3', C5' |

| 5'a, 5'b | 3.80 (m), 3.72 (m) | 61.8 | C4' |

| Ethyl-CH₂ | 3.55 (q, J=7.2) | 38.1 | Ethyl-CH₃, C2, C4 |

| Ethyl-CH₃ | 1.18 (t, J=7.2) | 14.9 | Ethyl-CH₂ |

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that detect through-space correlations between protons that are close to each other (< 5 Å), providing critical insights into the preferred 3D conformation of this compound in solution.

Glycosidic Torsion Angle (χ): The relative orientation of the pyrimidine base with respect to the ribose sugar is determined by observing NOEs between the base proton H6 and the ribose protons. A strong NOE between H6 and H1' and a weaker or absent NOE to H2' is characteristic of an anti conformation, which is typical for pyrimidine nucleosides.

Ribose Sugar Pucker: The conformation of the five-membered ribose ring (e.g., C2'-endo or C3'-endo) is determined by the relative distances between the ribose protons. For instance, in a C2'-endo pucker, the distance between H1' and H2' is short, giving a strong NOE, whereas in a C3'-endo pucker, the H1'-H4' distance is shorter.

Conformation of the Ethyl Group: NOEs between the ethyl group protons and nearby protons on the base or sugar can help define its spatial orientation relative to the rest of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is a highly sensitive analytical technique used to determine the precise molecular weight of this compound, confirm its elemental composition, and analyze its structural components through controlled fragmentation.

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, typically the protonated molecule [M+H]⁺. This technique is crucial for confirming the elemental formula of the compound. For this compound (C₁₁H₁₉N₃O₅), the calculated exact mass of the neutral molecule is 273.1325. An HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides high confidence in the compound's identity and purity, distinguishing it from other potential isomers or impurities.

Table 6.2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉N₃O₅ |

| Ion Species | [M+H]⁺ |

| Calculated Exact Mass (Monoisotopic) | 274.1403 |

| Observed m/z (Hypothetical) | 274.1401 |

| Mass Error (Hypothetical) | -0.73 ppm |

In MS/MS analysis, the parent ion (e.g., m/z 274.14) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint. For nucleoside analogues like this compound, the most prominent fragmentation is the cleavage of the N-glycosidic bond.

This cleavage yields two primary fragments:

The Protonated Base Fragment [BH₂]⁺: This corresponds to the 3-Ethyl-3,4-dihydrocytosine moiety.

The Ribose Sugar Fragment [S]⁺: This corresponds to the ribose sugar, which may undergo subsequent neutral losses (e.g., water).

The observation of these specific fragments provides definitive evidence for the constituent parts of the molecule and confirms the nature of the base modification.

Table 6.3: Characteristic MS/MS Fragmentation of [this compound + H]⁺

| Observed m/z (Fragment) | Proposed Identity | Formula | Description |

|---|---|---|---|

| 274.14 | [M+H]⁺ | [C₁₁H₂₀N₃O₅]⁺ | Parent Ion |

| 142.10 | [BH₂]⁺ | [C₆H₁₂N₃O]⁺ | Protonated 3-Ethyl-3,4-dihydrocytosine base fragment from glycosidic bond cleavage. |

| 133.05 | [S]⁺ | [C₅H₉O₄]⁺ | Ribose sugar fragment from glycosidic bond cleavage. |

| 115.04 | [S - H₂O]⁺ | [C₅H₇O₃]⁺ | Ribose fragment after loss of one water molecule. |

X-ray Crystallography for Solid-State Structure Determination (for the compound or its complexes)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, a complete and unambiguous structural model can be generated.

This technique provides high-precision data on:

Covalent Connectivity: It offers absolute confirmation of the molecular structure, including the location of the ethyl group at the N3 position and the sp³-hybridized C4 atom.

Absolute Stereochemistry: It can determine the absolute configuration of all chiral centers, including those in the ribose ring (C1', C2', C3', C4') and the newly formed chiral center at C4 of the pyrimidine ring.

Conformational Details: It reveals the precise solid-state conformation, including bond lengths, bond angles, and torsion angles (e.g., glycosidic angle χ, sugar pucker).

Intermolecular Interactions: The crystal packing reveals how individual molecules interact with each other through hydrogen bonding, van der Waals forces, and π-stacking (if applicable), providing insights into the forces that stabilize the solid-state structure.

Obtaining a high-quality crystal suitable for diffraction is a prerequisite and often a significant challenge in the analytical process.

Table 6.4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.5 Å, b = 12.1 Å, c = 15.8 Å |

| Volume (V) | 1243.6 ų |

| Molecules per Unit Cell (Z) | 4 |

| Resolution | 0.85 Å |

| Final R-factor (R₁) | 0.045 |

| Goodness-of-fit (GOF) | 1.05 |

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformation

Circular Dichroism (CD) spectroscopy is a powerful analytical method used to investigate the chiral properties and three-dimensional structure of molecules. nih.govplos.org This technique measures the differential absorption of left- and right-circularly polarized light by a chiral sample, providing information on its stereochemistry and conformational features. nih.govplos.org In the context of nucleoside analogs like this compound, CD spectroscopy can be instrumental in elucidating the spatial arrangement of its constituent atoms, particularly the chiral centers within the ribose sugar moiety and at the C4 position of the dihydropyrimidine ring.

The principles of CD spectroscopy are based on the interaction of polarized light with chiral chromophores within a molecule. plos.org For this compound, the dihydrocytosine ring and its substituents act as chromophores. The electronic transitions of these chromophores are sensitive to their chiral environment, resulting in a characteristic CD spectrum. The sign and magnitude of the CD signals, known as Cotton effects, are directly related to the absolute configuration and conformation of the molecule.

Detailed research specifically applying Circular Dichroism spectroscopy to this compound is not extensively available in the public domain. However, the application of this technique to analogous nucleoside structures provides a framework for how such an analysis would be conducted. For instance, studies on similar compounds use CD spectroscopy to determine the glycosidic bond conformation (syn vs. anti) and the puckering of the sugar ring.

Hypothetical Data on this compound Conformation by CD Spectroscopy

To illustrate the potential insights gained from CD spectroscopy, the following table presents hypothetical data that could be obtained from a study of this compound. This data is for illustrative purposes only and is based on typical CD spectral features observed for nucleoside analogs.

| Conformer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Interpretation |

| Syn Conformation | 265 | +1.5 | Positive Cotton effect associated with the B₂ᵤ transition of the pyrimidine ring, indicative of a syn glycosidic bond orientation. |

| 230 | -2.0 | Negative Cotton effect, reflecting the electronic transitions influenced by the sugar pucker and the ethyl group at N3. | |

| Anti Conformation | 270 | -2.5 | Negative Cotton effect for the B₂ᵤ transition, suggesting an anti-conformation of the nucleobase relative to the sugar. |

| 240 | +1.8 | Positive Cotton effect, sensitive to the overall molecular asymmetry in the anti-conformation. |

This interactive table demonstrates how distinct CD spectral signatures can differentiate between the syn and anti conformers of this compound. The specific wavelengths and molar ellipticity values would be determined experimentally and could be influenced by factors such as solvent polarity and temperature. subr.edu

In a research setting, these experimental CD spectra would be compared with computational models to assign the observed signals to specific conformational states. plos.org This combination of experimental data and theoretical calculations provides a robust method for the chiral recognition and detailed conformational analysis of modified nucleosides like this compound.

Future Directions and Outstanding Questions in 3 Ethyl 3,4 Dihydrocytidine Research

Exploration of Stereoisomers and Their Distinct Biological Profiles

The chemical structure of 3-Ethyl-3,4-dihydrocytidine contains chiral centers, meaning it can exist in different stereoisomeric forms. In drug development, it is well-established that different stereoisomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. solubilityofthings.combiomedgrid.com Therefore, a critical avenue of future research will be the synthesis and characterization of the individual stereoisomers of this compound.

Future investigations should focus on the stereospecific synthesis of each isomer, followed by rigorous biological evaluation. This will allow for a direct comparison of their activities and the identification of the most potent and least toxic form. Key questions to be addressed include:

Do the different stereoisomers exhibit varying affinities for their molecular target(s)?

Are there significant differences in the metabolic stability and pharmacokinetic profiles of the isomers?

Answering these questions will be fundamental to selecting the optimal isomeric candidate for further development.

Table 1: Hypothetical Biological Activity Profile of this compound Stereoisomers

| Stereoisomer | Target Binding Affinity (Kd) | In Vitro Potency (IC50) | Cytotoxicity (CC50) |

| Isomer A | 10 nM | 50 nM | >10 µM |

| Isomer B | 500 nM | 2 µM | >10 µM |

| Isomer C | 1 µM | 10 µM | 5 µM |

| Isomer D | >10 µM | >50 µM | >50 µM |

Investigation of Post-Synthetic Modifications and Prodrug Strategies

Many nucleoside analogs face challenges with oral bioavailability due to their high polarity and limited permeability across cell membranes. researchgate.netnih.govsci-hub.ru Prodrug strategies, which involve chemically modifying a drug to improve its pharmacokinetic properties, offer a promising solution. researchgate.netnih.govsci-hub.runih.govbohrium.com Future research should explore the development of prodrugs of this compound to enhance its delivery and efficacy.

Potential prodrug approaches could include the addition of lipophilic moieties to increase membrane permeability or the attachment of targeting ligands to direct the drug to specific tissues or cell types. For example, esterifying the hydroxyl groups of the ribose sugar with amino acids could target peptide transporters in the gut, thereby improving oral absorption. researchgate.netsci-hub.ru

Key areas for investigation include:

The synthesis of a library of prodrugs with varying promoieties.

The evaluation of the chemical stability and enzymatic conversion of these prodrugs back to the active compound.

The assessment of the oral bioavailability and pharmacokinetic profiles of the most promising prodrug candidates in preclinical models.

Table 2: Potential Prodrug Strategies for this compound

| Prodrug Strategy | Promoieties | Potential Advantages |

| Amino Acid Esters | L-valine, L-isoleucine | Enhanced oral absorption via peptide transporters |

| Lipid Conjugates | Fatty acids, phospholipids | Increased lipophilicity and membrane permeability |

| Phosphoramidates | Phenyl, amino acid esters | Bypassing the first phosphorylation step, improved cell penetration |

Application of Advanced Imaging Techniques for Intracellular Localization Studies

Understanding where a drug localizes within a cell is crucial for elucidating its mechanism of action. Advanced imaging techniques, such as super-resolution microscopy (SRM), provide unprecedented opportunities to visualize the subcellular distribution of molecules with nanoscale resolution. nih.govnih.govcognet-research.comresearchgate.net Future research should leverage these powerful tools to study the intracellular trafficking and localization of this compound.

To enable imaging, the compound would first need to be tagged with a fluorescent probe. digitellinc.com This could be achieved through the synthesis of a fluorescent derivative of this compound or by using bioorthogonal "click" chemistry to attach a fluorophore. mdpi.com Once a suitable fluorescent analog is developed, it can be introduced into living cells and its journey tracked using techniques like STED (Stimulated Emission Depletion) microscopy or SMLM (Single-Molecule Localization Microscopy). nih.govnih.gov

This approach could answer fundamental questions such as:

Does this compound accumulate in specific organelles, such as the nucleus or mitochondria?

What is the kinetics of its uptake and efflux from the cell?

Does its localization change in response to cellular stress or disease states?

Table 3: Advanced Imaging Techniques for Studying this compound

| Imaging Technique | Information Gained |

| Confocal Microscopy | General subcellular localization and co-localization with known markers |

| STED Microscopy | High-resolution mapping of the drug within specific organelles |

| SMLM (e.g., STORM, PALM) | Nanoscale imaging of drug-target interactions and clustering |

| Live-Cell Imaging | Real-time tracking of drug uptake, transport, and dynamics |

Development of Novel Biosensors Incorporating this compound

Biosensors are analytical devices that combine a biological component with a physicochemical detector to measure the presence of a specific substance. nih.gov The development of novel biosensors incorporating this compound could open up new avenues for both research and diagnostics.

One possibility is to use this compound as the recognition element in a biosensor designed to detect its cellular targets. For example, if the compound is found to bind to a specific enzyme, it could be immobilized on a sensor surface to capture and quantify that enzyme from a biological sample.

Alternatively, biosensors could be developed to detect and quantify this compound itself. This would be particularly useful for therapeutic drug monitoring. Aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific targets, could be selected to bind with high affinity and specificity to this compound. uwaterloo.canih.govmdpi.comnih.gov These aptamers could then be integrated into various biosensor platforms, such as electrochemical or optical sensors, to create rapid and sensitive tests for the compound. nih.govscience.gov

Future research in this area should focus on:

Identifying the binding partners of this compound to inform the design of target-based biosensors.

The selection and characterization of aptamers that specifically recognize this compound.

The design and fabrication of prototype biosensors and their validation in relevant biological matrices.

Table 4: Potential Biosensor Designs Incorporating this compound

| Biosensor Type | Recognition Element | Transduction Method | Potential Application |

| Target-Based | Immobilized this compound | Surface Plasmon Resonance (SPR) | Detection of binding proteins |

| Aptamer-Based | This compound-specific aptamer | Electrochemical | Therapeutic drug monitoring |

| Fluorescent | Aptamer with a fluorophore-quencher pair | Fluorescence | High-throughput screening |

Integration of High-Throughput Screening Methodologies for Target Identification

A fundamental question for any new bioactive compound is the identity of its molecular target(s). High-throughput screening (HTS) and chemical proteomics are powerful methodologies for target identification. ox.ac.uknuvisan.comdrugtargetreview.com A concerted effort to apply these techniques will be essential for elucidating the mechanism of action of this compound.

HTS can be employed in a variety of ways. For instance, a phenotypic screen could be used to identify the cellular pathways affected by the compound, which can then be narrowed down to specific protein targets. Alternatively, if a target class is suspected, a focused library of related proteins could be screened for binding to this compound.

Chemical proteomics offers a more direct approach to target identification. rsc.orgnih.govtum.dechimia.chresearchgate.net This would involve synthesizing a derivative of this compound that contains a reactive group and an affinity tag. This "probe" molecule can then be introduced into cells, where it will covalently bind to its protein targets. The tagged proteins can then be isolated and identified using mass spectrometry.

Key steps in this research direction would include:

The design and execution of relevant HTS campaigns.

The synthesis of a chemical probe based on the structure of this compound.

The application of this probe in chemical proteomics experiments to identify direct binding partners in a cellular context.

The validation of putative targets using orthogonal methods, such as genetic knockdown or overexpression studies.

Table 5: Methodologies for Target Identification of this compound

| Methodology | Approach | Outcome |

| High-Throughput Screening (HTS) | Phenotypic screening of cell lines | Identification of affected cellular pathways |

| Chemical Proteomics | Affinity-based protein profiling with a chemical probe | Direct identification of protein binding partners |

| Genetic Screening (e.g., CRISPR) | Identification of genes that modulate sensitivity to the compound | Uncovering genetic interactors and pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.